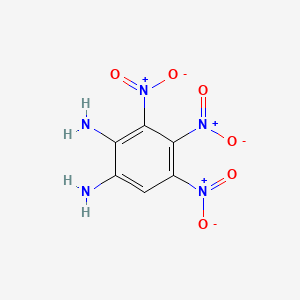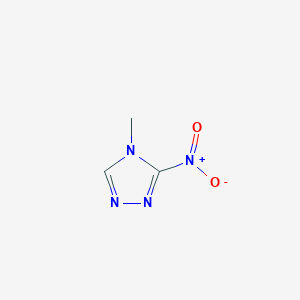![molecular formula C5H3N3S B3050601 Thiazolo[5,4-d]pyrimidine CAS No. 273-86-9](/img/structure/B3050601.png)
Thiazolo[5,4-d]pyrimidine
Overview
Description
Thiazolo[5,4-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine ringsThis compound derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidine can be approached from two main directions: constructing the pyrimidine ring first and then forming the thiazole ring, or vice versa. One common method involves the cyclization of 5-amino-2-methylsulphanylthiazole-4-carboxamide with formamide under microwave irradiation, which yields 2-methylsulphanylthis compound-7(6H)-one . Another approach involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation with various alkyl halides .
Industrial Production Methods: Industrial production of this compound derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) is often employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of this compound derivatives to their corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted this compound derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of complex heterocyclic compounds.
Biology: Investigated for their role as enzyme inhibitors and receptor antagonists.
Medicine: Explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thiazolo[5,4-d]pyrimidine derivatives varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as adenosine A2A receptor antagonists, modulating the production of cyclic adenosine monophosphate (cAMP) and influencing various physiological processes .
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidine shares structural similarities with other heterocyclic compounds such as thiazolo[4,5-d]pyrimidine and thiazolo[3,2-a]pyrimidine. its unique arrangement of nitrogen and sulfur atoms within the fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:
- Thiazolo[4,5-d]pyrimidine
- Thiazolo[3,2-a]pyrimidine
- Pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)9-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGFEINVQHEUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342962 | |
| Record name | Thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-86-9 | |
| Record name | Thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















